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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazine

Cat. No.: B141456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(2-
Chlorophenyl)piperazine, a key intermediate in the synthesis of various pharmacologically

active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-
(2-Chlorophenyl)piperazine.

¹H NMR Spectral Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule. The data presented here was acquired in a deuterated chloroform (CDCl₃) solvent.
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Chemical Shift (δ) ppm Assignment Description

~7.34 Ar-H
Aromatic proton adjacent to

chlorine

~7.20 Ar-H Aromatic proton

~7.02 Ar-H Aromatic proton

~6.94 Ar-H Aromatic proton

~3.01 -CH₂- (Piperazine)
Protons on carbons adjacent

to the phenyl group

~2.02 -CH₂- (Piperazine) & -NH

Protons on carbons adjacent

to the NH group and the NH

proton

Table 1: ¹H NMR spectral data

for 1-(2-

Chlorophenyl)piperazine in

CDCl₃.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum identifies the different carbon environments in the molecule. While

specific experimental data for 1-(2-Chlorophenyl)piperazine was not available in the searched

resources, the following table provides estimated chemical shift ranges based on the analysis

of similar structures.
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Chemical Shift (δ) ppm

(Estimated)
Assignment Description

145-155 Ar-C
Aromatic carbon attached to

nitrogen

125-135 Ar-C
Aromatic carbon attached to

chlorine

120-130 Ar-CH Aromatic carbons

50-55 -CH₂- (Piperazine)
Carbons adjacent to the

phenyl group

45-50 -CH₂- (Piperazine)
Carbons adjacent to the NH

group

Table 2: Estimated ¹³C NMR

chemical shift ranges for 1-(2-

Chlorophenyl)piperazine.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Vibration Functional Group

3250-3500 N-H Stretch Secondary amine (piperazine)

3010-3100 C-H Stretch Aromatic ring

2850-2960 C-H Stretch Aliphatic (piperazine ring)

1585-1600 C=C Stretch Aromatic ring

1400-1500 C=C Stretch Aromatic ring

1200-1300 C-N Stretch Aryl-amine

1000-1100 C-Cl Stretch Chloro-aromatic

Table 3: Characteristic IR

absorption bands for 1-(2-

Chlorophenyl)piperazine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, aiding in its identification and structural confirmation. The molecular weight of

1-(2-Chlorophenyl)piperazine is 196.67 g/mol .[2]

Electron Ionization (EI-MS) Data
The following table lists the major fragments observed in the mass spectrum of 1-(2-
Chlorophenyl)piperazine obtained by gas chromatography-mass spectrometry (GC-MS).
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m/z Relative Intensity (%) Possible Fragment

198 6.0
[M+2]⁺ (presence of ³⁷Cl

isotope)

196 18.6 [M]⁺ (Molecular ion)

156 32.4 [M - C₂H₄N]⁺

154 100.0 [M - C₂H₄N]⁺ (with ³⁵Cl)

138-142 Variable
Fragments from piperazine

ring cleavage

111 6.8 [C₆H₄Cl]⁺

Table 4: Key mass

spectrometry fragmentation

data for 1-(2-

Chlorophenyl)piperazine.[1][2]

Experimental Protocols
The following are generalized protocols for acquiring the spectral data described above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Chlorophenyl)piperazine in

about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer (e.g., a 400 MHz instrument).

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction. Calibrate the chemical shifts using the TMS signal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_39512-50-0_13CNMR.htm
https://revroum.lew.ro/wp-content/uploads/2017/12/Art%2008.pdf
https://www.benchchem.com/product/b141456?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy Protocol (ATR Method)
Sample Preparation: Place a small amount of the solid 1-(2-Chlorophenyl)piperazine
sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Record the background spectrum of the clean ATR crystal. Then, record the

sample spectrum over a range of approximately 4000-400 cm⁻¹.

Processing: The final spectrum is typically presented in terms of transmittance or

absorbance as a function of wavenumber.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of 1-(2-Chlorophenyl)piperazine in a volatile

organic solvent such as methanol or dichloromethane.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph, which

separates the compound from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using electron impact (EI) at 70 eV.

Mass Analysis: The resulting charged fragments are separated by the mass analyzer based

on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each fragment, generating the mass

spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like 1-(2-Chlorophenyl)piperazine.
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Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b141456?utm_src=pdf-body-img
https://www.benchchem.com/product/b141456?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 1-(2-Chlorophenyl)piperazine(39512-50-0) 13C NMR spectrum [chemicalbook.com]

2. revroum.lew.ro [revroum.lew.ro]

To cite this document: BenchChem. [Spectral Analysis of 1-(2-Chlorophenyl)piperazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141456#spectral-data-for-1-2-chlorophenyl-
piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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